molecular formula C17H10N6OS2 B292784 5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine

5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B292784
M. Wt: 378.4 g/mol
InChI Key: FJTJSQTVHIUWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its therapeutic effects by targeting specific enzymes and proteins within cells, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine exhibits a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial and viral growth, and the modulation of various signaling pathways within cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its unique chemical structure, which allows for the targeting of specific cellular processes, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine. These include further studies on its potential therapeutic applications, the development of more efficient synthesis methods, and the exploration of its mechanism of action at the molecular level. Additionally, research on the potential side effects and toxicity of this compound is also needed to fully assess its safety for use in humans.

Synthesis Methods

The synthesis of 5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 5-(2-thienyl)-1,3,4-oxadiazole-2-thiol with 5-amino-1,2,4-triazole in the presence of a suitable catalyst. The resulting product is then subjected to further reaction with phenyl isocyanate to yield the final compound.

Scientific Research Applications

The unique chemical structure of 5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine makes it a promising candidate for drug development. This compound has been studied extensively for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral properties.

properties

Molecular Formula

C17H10N6OS2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C17H10N6OS2/c1-2-5-11(6-3-1)12-9-14(23-16(20-12)18-10-19-23)26-17-22-21-15(24-17)13-7-4-8-25-13/h1-10H

InChI Key

FJTJSQTVHIUWGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)SC4=NN=C(O4)C5=CC=CS5

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)SC4=NN=C(O4)C5=CC=CS5

Origin of Product

United States

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